

# A Technical Guide to Tinidazole Certified Reference Material (CRM) Specifications

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## Compound of Interest

Compound Name: *Tinidazole (Standard)*

Cat. No.: *B151819*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications for Tinidazole Certified Reference Material (CRM). It is designed to be an essential resource for professionals in research, quality control, and drug development, offering detailed information on the analytical standards and methodologies required for the accurate quantification and qualification of Tinidazole. This guide synthesizes information from major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), to ensure a thorough understanding of the global standards for this critical anti-parasitic agent.

## Introduction to Tinidazole and its Certified Reference Material

Tinidazole is a synthetic nitroimidazole derivative used as an antiprotozoal and antibacterial agent.<sup>[1]</sup> Its efficacy is critically dependent on its purity and quality. A Certified Reference Material (CRM) for Tinidazole serves as a primary standard of high purity and well-defined characteristics. These CRMs are produced and certified under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring their suitability for calibrating analytical instruments, validating analytical methods, and serving as a definitive benchmark in pharmaceutical quality control.<sup>[2]</sup> CRMs are traceable to international standards and are accompanied by a Certificate of Analysis that details their certified properties.<sup>[2]</sup>

## General Characteristics of Tinidazole

Tinidazole is chemically described as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole.  
[1][3] It is a light yellow crystalline powder with a slight characteristic odor.[1]

Table 1: General Properties of Tinidazole

Property	Specification	References
Chemical Name	1-[2-(Ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub> S	[2]
Molecular Weight	247.27 g/mol	[2]
CAS Number	19387-91-8	[2]
Appearance	Light yellow, crystalline powder	[1]
Solubility	Soluble in acetone and acetic anhydride; sparingly soluble in methanol and ethanol; very slightly soluble in water.	[1]
Storage	Preserve in tight, light-resistant containers at controlled room temperature.	[4]

## Pharmacopeial Specifications for Tinidazole CRM

The following tables summarize the key specifications for Tinidazole as outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).

Table 2: Assay and Identification Specifications

Test	USP	EP	JP
Assay (dried basis)	98.0% - 101.0%	98.0% - 101.0%	≥ 98.5%
Identification A	Infrared Absorption	Infrared Absorption	Colorimetric Reaction
Identification B	Ultraviolet Absorption	Ultraviolet Absorption	Ultraviolet-Visible Spectrophotometry
Identification C	Thin-Layer Chromatography	Infrared Absorption	Infrared Spectrophotometry
Identification D	-	Thin-Layer Chromatography	-
Identification E	-	Reaction of primary aromatic amines	-

Table 3: Physicochemical Test Specifications

Test	USP	EP	JP
Melting Range	125°C - 128°C	125°C - 128°C	-
Loss on Drying	≤ 0.5%	≤ 0.5%	≤ 1.0%
Residue on Ignition	≤ 0.1%	≤ 0.1%	≤ 0.1%
Heavy Metals	≤ 0.002%	-	≤ 20 ppm
Arsenic	-	-	≤ 1 ppm

## Impurities

The control of impurities is a critical aspect of ensuring the quality and safety of Tinidazole. The major pharmacopeias specify limits for known and unknown impurities.

Table 4: Known Impurities of Tinidazole

Impurity Name	Structure	CAS Number	Pharmacopeial Designation
2-Methyl-5-nitroimidazole	<chem>C4H5N3O2</chem>	696-23-1	USP Related Compound A; EP Impurity A
1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole	<chem>C8H13N3O4S</chem>	25459-12-5	USP Related Compound B; EP Impurity B

Table 5: Impurity Limits

Impurity	USP (TLC Method)	EP (HPLC Method)	JP (TLC Method)
Related Compound A / Impurity A	Spot not more intense than standard	$\leq 0.2\%$	Spot not more intense than standard
Related Compound B / Impurity B	Spot not more intense than standard	$\leq 0.2\%$	-
Any Unspecified Impurity	Spot not more intense than diluted standard	$\leq 0.10\%$	Spot not more intense than standard
Total Impurities	-	$\leq 0.5\%$	-

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacopeias for the analysis of Tinidazole.

### Assay by Titration (USP/JP)

This method determines the purity of Tinidazole by non-aqueous titration.

Protocol:

- Accurately weigh about 150 mg of Tinidazole.

- Dissolve the sample in 25.0 mL of glacial acetic acid.
- Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.
- Perform a blank determination and make any necessary corrections.
- Each mL of 0.1 N perchloric acid is equivalent to 24.73 mg of  $C_8H_{13}N_3O_4S$ .

## Related Substances by Thin-Layer Chromatography (TLC) (USP/JP)

This method is used to identify and semi-quantitatively control related substances.

Protocol:

- Standard Solution Preparation: Prepare a solution of the respective Tinidazole Related Compound Reference Standard in methanol at a concentration of 0.1 mg/mL.
- Test Solution Preparation: Dissolve about 200 mg of Tinidazole in 10 mL of methanol.
- Chromatographic System:
  - Adsorbent: 0.25-mm layer of chromatographic silica gel mixture.
  - Application Volume: 10  $\mu$ L.
  - Developing Solvent System (USP): A mixture of ethyl acetate and butyl alcohol (3:1).
  - Developing Solvent System (JP): A mixture of ethyl acetate and diethylamine (19:1).
- Procedure:
  - Apply the standard and test solutions to the TLC plate.
  - Develop the chromatogram until the solvent front has moved about three-fourths of the length of the plate.
  - Remove the plate from the chamber and allow it to air-dry.

- Examine the plate under short-wavelength UV light.
- Interpretation: Any spot in the chromatogram of the test solution corresponding to a related compound is not more intense than the corresponding spot in the chromatogram of the standard solution.

## Related Substances by High-Performance Liquid Chromatography (HPLC) (EP)

This method provides a more sensitive and quantitative analysis of related substances.

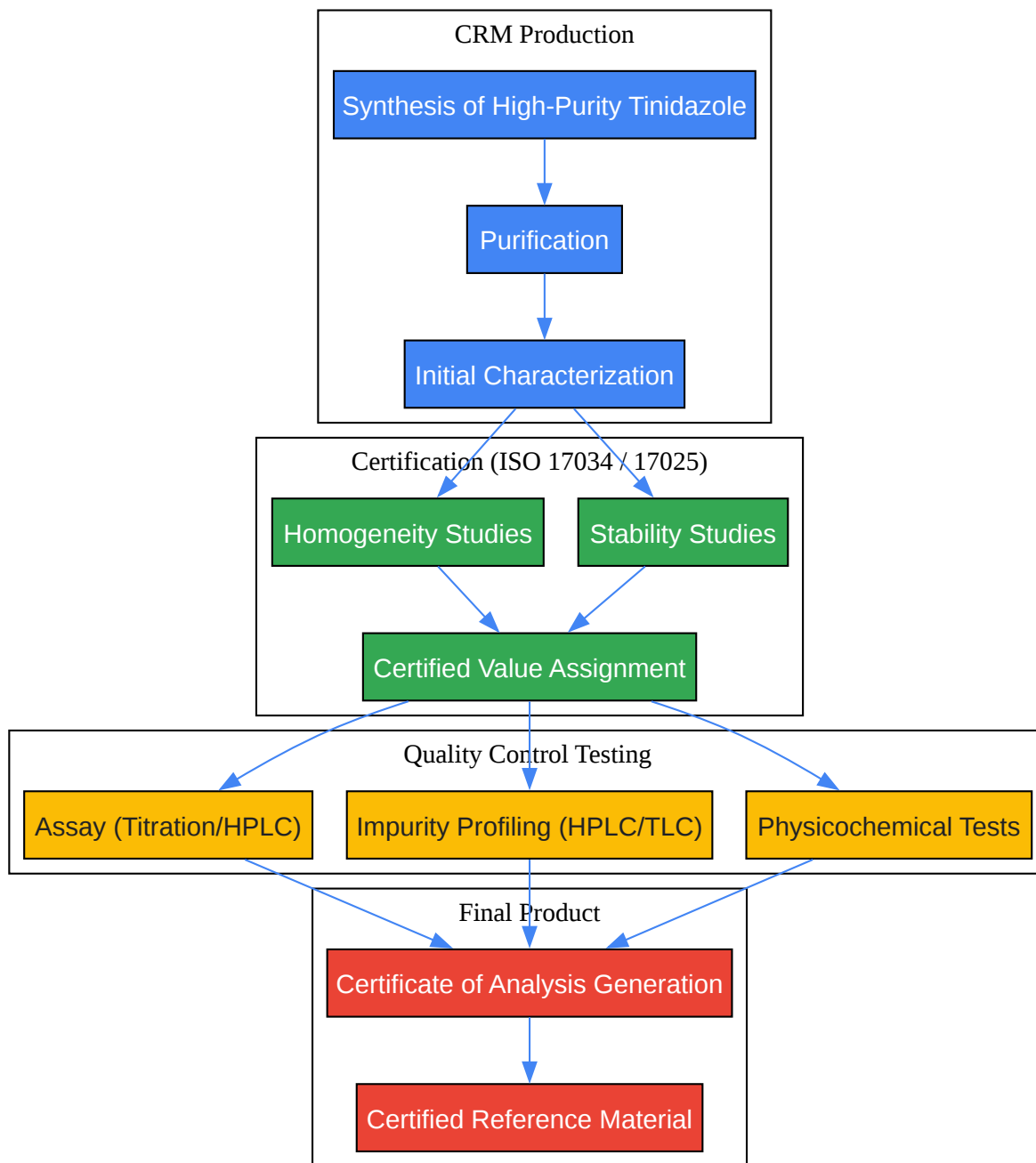
### Protocol:

- Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile, methanol, and water (10:20:70, v/v/v).[5]
- Standard Solution Preparation:
  - Impurity A & B Standard: Dissolve 5.0 mg of Tinidazole Impurity A CRS and 5.0 mg of Tinidazole Impurity B CRS in 10.0 mL of methanol and dilute to 100.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.
  - Reporting Threshold Standard: Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.
- Test Solution Preparation: Dissolve 10.0 mg of the Tinidazole sample in 10.0 mL of methanol and dilute to 100.0 mL with the mobile phase.
- Chromatographic System:
  - Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with octadecylsilyl silica gel for chromatography (5  $\mu$ m).
  - Flow Rate: 1.0 mL/min.[5]
  - Detection Wavelength: 320 nm.[5]
  - Injection Volume: 20  $\mu$ L.

- System Suitability:
  - Resolution: The resolution between the peaks due to impurity A and impurity B in the chromatogram of the Impurity A & B Standard should be a minimum of 2.0.
  - Signal-to-Noise Ratio: The signal-to-noise ratio for the principal peak in the chromatogram of the Reporting Threshold Standard should be at least 10.
- Procedure:
  - Inject the Test Solution and the Impurity A & B Standard.
  - Run the chromatogram for at least 1.5 times the retention time of the main Tinidazole peak.
- Calculation: Calculate the percentage of each impurity using the peak areas from the chromatograms.

## Visualizations

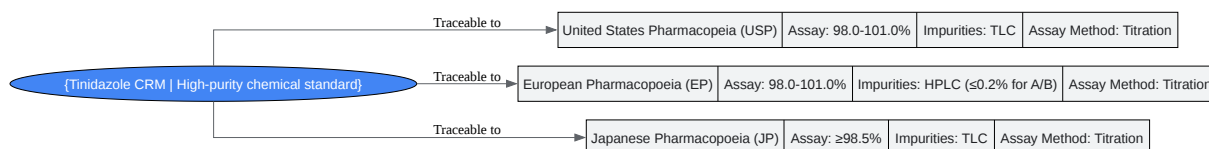
The following diagrams illustrate key workflows and relationships in the certification and analysis of Tinidazole CRM.



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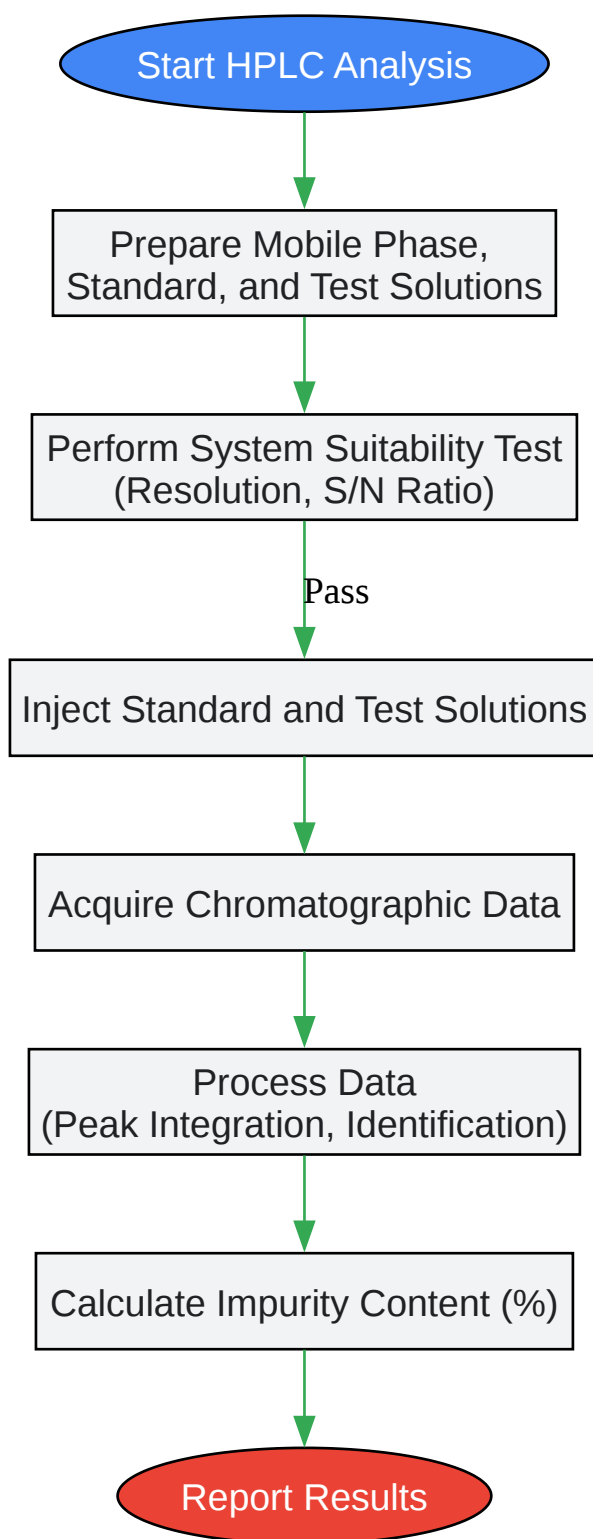
Caption: Workflow for the production and certification of Tinidazole CRM.





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Caption: Relationship and comparison of Tinidazole standards across major pharmacopeias.



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Caption: Experimental workflow for the analysis of related substances by HPLC.

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- To cite this document: BenchChem. [A Technical Guide to Tinidazole Certified Reference Material (CRM) Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151819#tinidazole-certified-reference-material-crm-specifications>]

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